molecular formula C22H19ClN2O4S B2426298 1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922036-92-8

1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B2426298
CAS RN: 922036-92-8
M. Wt: 442.91
InChI Key: LBPPCQLWCBWUDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H19ClN2O4S. Unfortunately, the specific structural details or the 3D conformation are not provided in the search results.

Scientific Research Applications

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors:

  • This review explores novel methods of synthesizing omeprazole, focusing on the various pharmaceutical impurities of anti-ulcer drugs. The paper emphasizes the importance of these impurities as standard references for further research and highlights the simplicity and efficiency of the novel synthesis process for these pharmaceutical impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Impact and Treatment

Chlorophenols in Municipal Solid Waste Incineration:

  • This review discusses chlorophenols (CP), previously significant chemicals, now recognized as major precursors of dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). The paper highlights the correlations between CP and other potential precursors and dioxins, emphasizing the importance of understanding these compounds' roles in environmental pollution and potential pathways for mitigating their impact (Peng et al., 2016).

Applications of Redox Mediators in Treatment of Organic Pollutants:

  • This review presents the enzymatic approach in the remediation and degradation of various organic pollutants, emphasizing the role of redox mediators in enhancing the efficiency of this process. The paper discusses the potential of enzymes like laccases and peroxidases, mediated by redox agents, in transforming recalcitrant compounds, suggesting future trends in treating aromatic compounds in industrial effluents (Husain & Husain, 2007).

Mechanisms of Formation and Destruction

Mechanisms for Formation, Chlorination, Dechlorination, and Destruction of PCDD/Fs:

  • This review focuses on the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs). It delves into the complexity of the pathways, the importance of chlorination patterns of precursors, and the necessity for further theoretical and experimental studies to advance understanding in this area (Altarawneh et al., 2009).

Mechanism of Action

The compound is mentioned in the context of being a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-14-3-9-21-19(11-14)25(2)22(26)18-12-17(8-10-20(18)29-21)24-30(27,28)13-15-4-6-16(23)7-5-15/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPCQLWCBWUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

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